
Cetocycline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cetocycline is synthesized through a series of chemical reactions starting from tetracycline. The synthetic route involves the modification of the tetracycline structure to enhance its antibacterial properties. The key steps include acetylation, hydroxylation, and amination reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-pressure liquid extraction and chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Cetocycline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered antibacterial properties.
Reduction: Reduction reactions can modify the functional groups on this compound, affecting its activity.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives with modified antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains .
Scientific Research Applications
Cetocycline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationship of tetracycline derivatives.
Biology: Investigated for its effects on bacterial cell walls and protein synthesis.
Medicine: Explored as a potential treatment for infections caused by multi-resistant bacteria.
Industry: Used in the development of new antibacterial agents and as a reference standard in analytical chemistry
Mechanism of Action
Cetocycline exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, preventing the addition of new amino acids to the growing peptide chain. This mechanism is different from that of tetracycline, making this compound effective against tetracycline-resistant bacteria .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: A widely used antibiotic with a similar structure but different mechanism of action.
Doxycycline: Another tetracycline derivative with a broader spectrum of activity.
Minocycline: Known for its high lipid solubility and effectiveness against a wide range of bacteria.
Uniqueness of Cetocycline
This compound is unique due to its effectiveness against tetracycline-resistant bacteria and its distinct mechanism of action. Its high lipid solubility and strong binding to bacterial ribosomes make it a valuable compound in the fight against multi-resistant pathogens .
Properties
CAS No. |
53228-00-5 |
|---|---|
Molecular Formula |
C22H21NO7 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(1R,4aR,12aS)-3-acetyl-1-amino-4,4a,6,7-tetrahydroxy-8,11-dimethyl-12,12a-dihydro-1H-tetracene-2,5-dione |
InChI |
InChI=1S/C22H21NO7/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3/t12-,16+,22+/m0/s1 |
InChI Key |
LUYXWZOOMKBUMB-ONJZCGHCSA-N |
Isomeric SMILES |
CC1=C(C2=C(C3=C(C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O |
Canonical SMILES |
CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-[35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B10784964.png)
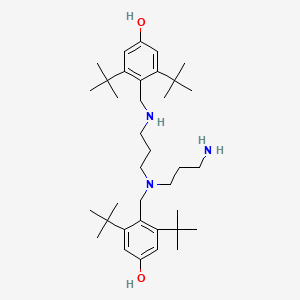
![2-[[1-(4-Chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine](/img/structure/B10784973.png)
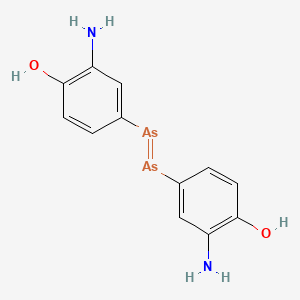

![2-[[2-(2-Aminopropanoylamino)-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid](/img/structure/B10784990.png)
![2-chloro-N-(2-chloroethyl)-N-[phenoxy-[2-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-ylidene)hydrazinyl]phosphoryl]ethanamine](/img/structure/B10784998.png)
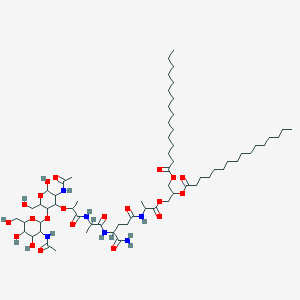
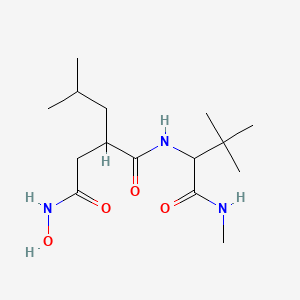
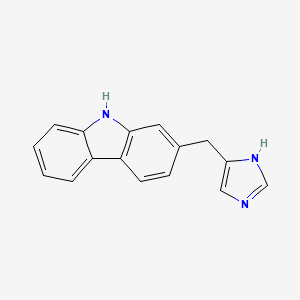
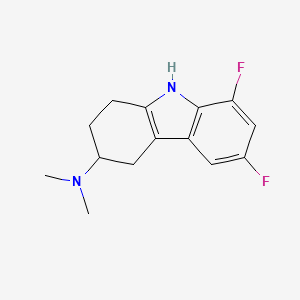


![10-[(3-Chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10785058.png)
